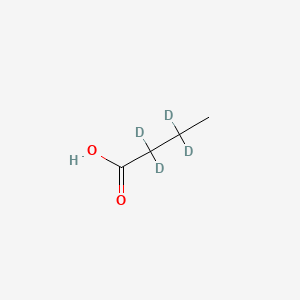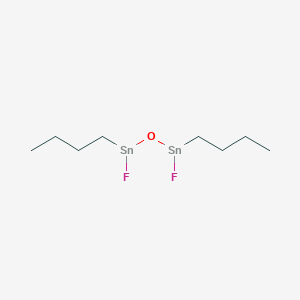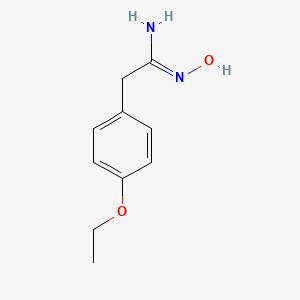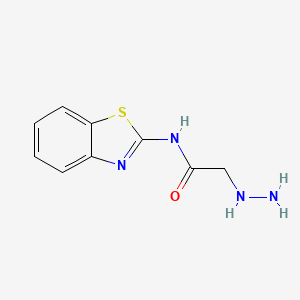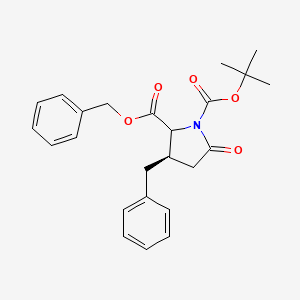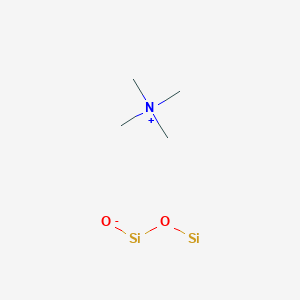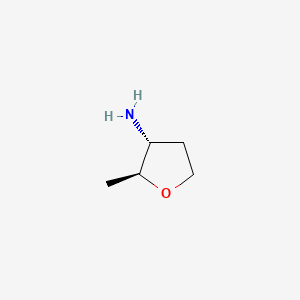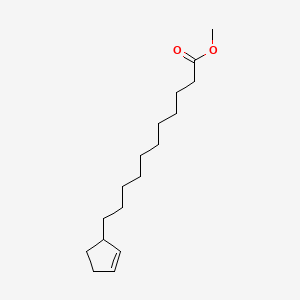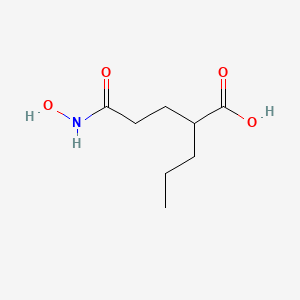
Valproyl hydroxamic acid, VPA-HA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valproyl hydroxamic acid is a derivative of valproic acid, a well-known anticonvulsant drug. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of epilepsy and bipolar disorders. Valproyl hydroxamic acid exhibits unique pharmacological properties that differentiate it from its parent compound, valproic acid .
Vorbereitungsmethoden
Valproyl hydroxamic acid can be synthesized through various synthetic routes. One common method involves the reaction of valproic acid with hydroxylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the hydroxamic acid derivative . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
Valproyl hydroxamic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding oximes, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Valproyl hydroxamic acid has a wide range of scientific research applications:
Chemistry: It is used in studies related to chemical synthesis and reaction mechanisms.
Biology: The compound is employed in cell signaling studies due to its ability to inhibit histone deacetylases (HDACs).
Medicine: Valproyl hydroxamic acid shows promise as an anticonvulsant and in the treatment of bipolar disorders.
Industry: It is utilized in the development of pharmaceuticals and other bioactive compounds.
Wirkmechanismus
The mechanism of action of valproyl hydroxamic acid involves the inhibition of histone deacetylases (HDACs), which play a crucial role in gene expression and chromatin remodeling. By inhibiting HDACs, valproyl hydroxamic acid can alter gene expression patterns, leading to its therapeutic effects. The compound also interacts with neurotransmitter systems, including gamma-aminobutyric acid (GABA) and glutamate, contributing to its anticonvulsant properties .
Vergleich Mit ähnlichen Verbindungen
Valproyl hydroxamic acid can be compared with other similar compounds, such as:
Valproic acid: The parent compound, known for its anticonvulsant and mood-stabilizing effects.
Valpromide: A derivative of valproic acid with enhanced anticonvulsant activity.
N-methoxy valpromide: Another derivative with improved pharmacological properties.
Valproyl hydroxamic acid stands out due to its unique ability to inhibit HDACs and its potential for reduced toxicity compared to valproic acid.
Eigenschaften
Molekularformel |
C8H15NO4 |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5-(hydroxyamino)-5-oxo-2-propylpentanoic acid |
InChI |
InChI=1S/C8H15NO4/c1-2-3-6(8(11)12)4-5-7(10)9-13/h6,13H,2-5H2,1H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
DBKKIECDQPUEEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC(=O)NO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



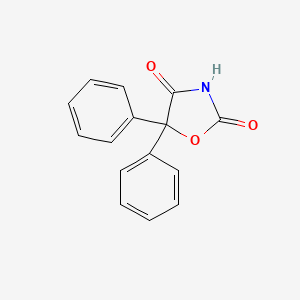
![tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-(methoxymethylamino)-5-methyl-1-oxohexan-2-yl]carbamate](/img/structure/B13829768.png)

